molecular formula C21H20ClN7O B6563687 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide CAS No. 1005925-62-1

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide

货号 B6563687
CAS 编号: 1005925-62-1
分子量: 421.9 g/mol
InChI 键: MOTVLNCMTPDCAG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H20ClN7O and its molecular weight is 421.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide is 421.1417860 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Akt Kinase Inhibition

AZD5363 is an orally bioavailable and potent inhibitor of Akt kinases. Akt (also known as protein kinase B) plays a crucial role in cell survival, proliferation, and metabolism. By inhibiting Akt, AZD5363 interferes with signaling pathways involved in cancer progression, making it a promising candidate for cancer therapy .

Breast Cancer Treatment

In preclinical studies, AZD5363 demonstrated efficacy against breast cancer. It effectively inhibits phosphorylation of Akt and downstream biomarkers in vivo. Additionally, AZD5363 showed tumor growth inhibition in a breast cancer xenograft model after oral dosing. These findings suggest its potential as a targeted therapy for breast cancer patients .

AGC Kinase ROCK Selectivity

AZD5363 exhibits higher selectivity against the closely related AGC kinase ROCK (Rho-associated protein kinase). This selectivity is crucial for minimizing off-target effects and enhancing its safety profile. Researchers have explored its specificity to better understand its mechanism of action .

Drug Metabolism and Pharmacokinetics (DMPK) Properties

AZD5363 possesses favorable DMPK properties, indicating its potential for clinical use. These properties include good oral bioavailability, appropriate half-life, and efficient metabolism. Such characteristics are essential for drug development and patient administration .

Reduced hERG Affinity

Unlike some kinase inhibitors, AZD5363 exhibits reduced affinity for the human ether-a-go-go-related gene (hERG) channel. This is crucial because hERG channel inhibition can lead to cardiac arrhythmias. The compound’s selectivity profile contributes to its safety profile .

Other Potential Applications

While breast cancer remains a primary focus, researchers continue to explore AZD5363 in other contexts. These include investigations into its effects on other cancer types, metabolic disorders, and potentially even neurodegenerative diseases. However, further studies are needed to fully uncover its broader therapeutic potential .

属性

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN7O/c1-13-9-18(26-21(30)14-5-2-3-6-14)29(27-13)20-17-11-25-28(19(17)23-12-24-20)16-8-4-7-15(22)10-16/h4,7-12,14H,2-3,5-6H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTVLNCMTPDCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCC2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。